Cas no 95506-56-2 (Fasciculin 2(Dendroaspis angusticeps))

Fasciculin 2(Dendroaspis angusticeps) structure
95506-56-2 structure
Product Name:Fasciculin 2(Dendroaspis angusticeps)
CAS No:95506-56-2
MF:C276H438N88O90S10
MW:
CID:807810
Update Time:2025-04-24

Fasciculin 2(Dendroaspis angusticeps) Chemical and Physical Properties

Names and Identifiers

    • Fasciculin 2(Dendroaspis angusticeps)
    • FASCICULIN 2
    • FASCICULIN II
    • FASCICULIN II FROM DENDROASPIS &
    • Fasciculin 2 from Dendroaspis angusticeps (eastern green mamba)

Fasciculin 2(Dendroaspis angusticeps) Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Fasciculin 2(Dendroaspis angusticeps) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F274954-70μg
Fasciculin 2(Dendroaspis angusticeps)
95506-56-2 ≥99%
70μg
¥2565.90 2023-09-02

Additional information on Fasciculin 2(Dendroaspis angusticeps)

Fasciculin 2 (Dendroaspis angusticeps): A Potent Neurotoxin with Research and Therapeutic Potential

Fasciculin 2 (Dendroaspis angusticeps), with CAS No 95506-56-2, is a highly specific and potent neurotoxin derived from the venom of the Eastern green mamba (Dendroaspis angusticeps). This peptide toxin has garnered significant attention in neuroscience and pharmacology due to its unique mechanism of action as an acetylcholinesterase (AChE) inhibitor. Unlike many other snake venom toxins, Fasciculin 2 selectively targets the peripheral and central nervous systems, making it a valuable tool for studying cholinergic neurotransmission and potential therapeutic applications.

The molecular structure of Fasciculin 2 consists of 61 amino acid residues with four disulfide bonds, contributing to its remarkable stability. This stability allows researchers to use it in various experimental conditions without significant degradation. The toxin's high affinity for AChE (with dissociation constants in the picomolar range) makes it one of the most potent natural inhibitors of this crucial enzyme. Recent studies have explored its potential in understanding neurodegenerative diseases like Alzheimer's disease, where cholinergic system dysfunction plays a key role.

In the field of neuroscience research, Fasciculin 2 serves as an important pharmacological tool. Its ability to selectively inhibit AChE without affecting butyrylcholinesterase (BChE) provides researchers with a precise method to study the specific roles of AChE in synaptic transmission. This specificity has led to increased interest in developing Fasciculin 2-based research reagents for academic and pharmaceutical research. The compound's unique properties have also sparked interest in drug discovery programs targeting cholinergic pathways.

The growing demand for neurotoxin research tools has positioned Fasciculin 2 (Dendroaspis angusticeps) as a valuable compound in the scientific community. Researchers frequently search for information about its mechanism of action, research applications, and safety protocols when working with this potent toxin. Recent advances in peptide engineering have explored modified versions of Fasciculin 2 with altered binding properties, opening new avenues for both basic research and potential therapeutic development.

From a biochemical perspective, Fasciculin 2 represents an excellent example of nature's precision in targeting specific molecular pathways. Its interaction with AChE occurs at a site distinct from the enzyme's active center, providing a unique allosteric inhibition mechanism. This characteristic has made it a subject of numerous structural biology studies, with researchers using X-ray crystallography and NMR spectroscopy to elucidate the detailed molecular interactions between the toxin and its target enzyme.

The potential therapeutic applications of Fasciculin 2-derived compounds continue to be an area of active investigation. While the native toxin is too potent for direct medical use, researchers are exploring engineered variants with modified potency and selectivity profiles. These efforts align with current trends in peptide-based drug discovery, which has seen renewed interest due to advantages in specificity and reduced off-target effects compared to small molecule drugs.

In the context of venom-derived therapeutics, Fasciculin 2 (Dendroaspis angusticeps) represents an important case study. The pharmaceutical industry's growing interest in biologics and natural product drug discovery has led to increased scrutiny of venom components as potential lead compounds. Researchers and companies specializing in toxin research often seek detailed information about this compound's properties, handling requirements, and current research applications.

Quality control and proper handling of Fasciculin 2 are critical considerations for researchers. The compound's high potency necessitates strict safety protocols in laboratory settings. Many research institutions provide specialized training for personnel working with such neuroactive peptides, emphasizing proper storage conditions, handling procedures, and waste disposal methods to ensure safety and maintain compound integrity.

The commercial availability of Fasciculin 2 research grade material has expanded in recent years, with several specialty chemical providers offering the compound to qualified researchers. This increased accessibility has facilitated more widespread study of its properties and potential applications. However, researchers must verify the purity and characterization data provided with each batch, as these factors can significantly impact experimental outcomes when working with such specific biological tools.

Looking to the future, Fasciculin 2 (CAS No 95506-56-2) continues to hold promise for advancing our understanding of cholinergic systems and potentially contributing to novel therapeutic approaches. Its unique combination of specificity, potency, and well-characterized mechanism ensures its ongoing relevance in neuroscience and pharmacological research. As techniques in peptide engineering and drug delivery advance, the potential applications of this fascinating neurotoxin may expand even further.

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